molecular formula C23H22FN7O3 B2525584 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920184-83-4

2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2525584
CAS No.: 920184-83-4
M. Wt: 463.473
InChI Key: IVSVKTRNENXMNB-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic organic compound that integrates multiple functional groups including a fluorophenoxy group, a triazolopyrimidine structure, a methoxyphenyl segment, and a piperazine ring. This compound's intricate structure suggests potential utility in medicinal chemistry due to its capacity to engage in various interactions within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically begins with the preparation of intermediate compounds, involving nucleophilic aromatic substitution, cyclization, and condensation reactions under controlled conditions.

  • Step 1: : Nucleophilic substitution to introduce the fluorophenoxy group onto an aryl ring.

  • Step 2: : Formation of the triazolopyrimidine core through cyclization.

  • Step 3: : Coupling the intermediate with a piperazine derivative.

  • Step 4: : Final condensation with a methoxyphenyl substituent.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but emphasizes yield optimization and cost-effectiveness. This involves the use of continuous flow reactors, solvent recycling, and process intensification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can participate in a range of chemical reactions due to its functional groups.

  • Oxidation: : Potential to undergo oxidation at the methoxy group.

  • Reduction: : Reduction reactions can target the triazolopyrimidine moiety.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate under acidic conditions.

  • Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminium hydride.

  • Substitution: : Conditions vary with the substituent, often using bases or acids to facilitate the reaction.

Major Products Formed

The reactions yield derivatives of the original compound, introducing new functional groups or altering existing ones, which can be characterized using spectroscopic methods.

Scientific Research Applications

2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone finds applications across multiple fields:

  • Chemistry: : Utilized as a building block in the synthesis of more complex molecules.

  • Biology: : Explored for its potential interactions with biological targets, aiding in the study of cellular processes.

  • Medicine: : Investigated for therapeutic potential, particularly in areas requiring modulation of specific molecular pathways.

  • Industry: : Incorporated in materials science for developing advanced functional materials.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazolopyrimidine core, in particular, may interact with kinase enzymes, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-1-(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

  • 2-(4-bromophenoxy)-1-(4-(3-(3-hydroxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Uniqueness

The presence of the methoxyphenyl and fluorophenoxy groups in 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone distinguishes it from its analogs, potentially enhancing its binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3/c1-33-19-4-2-3-17(13-19)31-23-21(27-28-31)22(25-15-26-23)30-11-9-29(10-12-30)20(32)14-34-18-7-5-16(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSVKTRNENXMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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